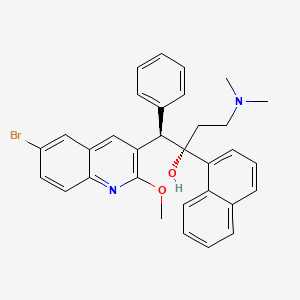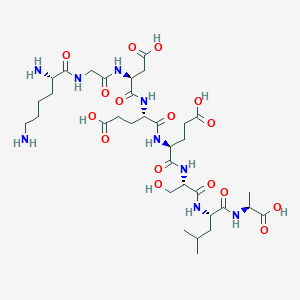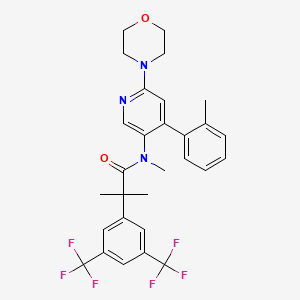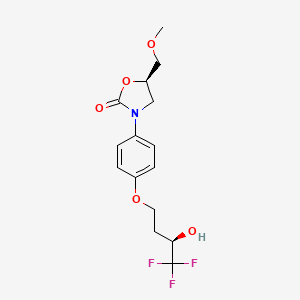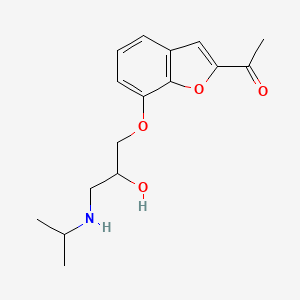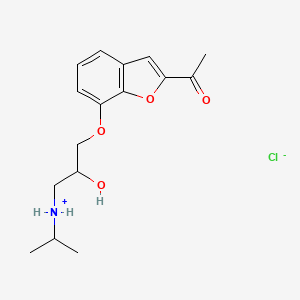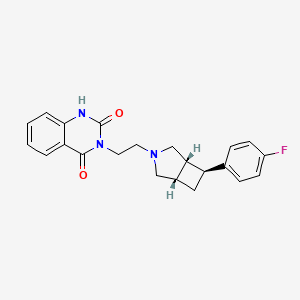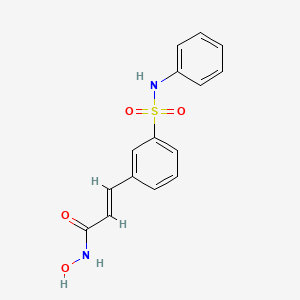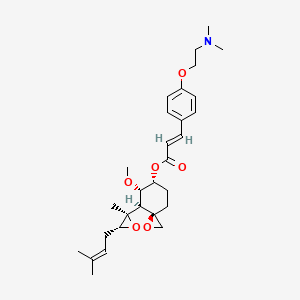
苯达扎克
概述
科学研究应用
安全和危害
生化分析
Biochemical Properties
Bendazac principally demonstrates an antidenaturant action on proteins . This effect has been shown to inhibit the denaturation of various proteins like ocular lens proteins by heat, ultraviolet radiation, free radicals, and other chemicals . The nature of these interactions is primarily through the inhibition of protein denaturation, which is a key biochemical property of Bendazac .
Cellular Effects
Bendazac has been shown to have effects on various types of cells and cellular processes. It influences cell function by inhibiting the denaturation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Bendazac has been shown to have a protective effect on lens proteins in vivo, which is particularly relevant in the context of cataract treatment .
Molecular Mechanism
The molecular mechanism of Bendazac primarily involves its antidenaturant action on proteins . While the precise mechanisms by which this action occurs have not yet been formally elucidated, there are many proposed mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bendazac have been observed to change over time. Bendazac is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . This suggests that Bendazac has a certain degree of stability and does not degrade quickly in biological systems .
Dosage Effects in Animal Models
The effects of Bendazac have been shown to vary with different dosages in animal models
Metabolic Pathways
Bendazac is involved in metabolic pathways where it is largely eliminated by metabolism . More than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . This suggests that Bendazac interacts with enzymes involved in drug metabolism and can affect metabolic flux or metabolite levels .
Transport and Distribution
Information on the transport and distribution of Bendazac within cells and tissues is currently limited. Given that Bendazac is largely eliminated by metabolism and excreted in the urine , it can be inferred that it is likely transported and distributed within the body through the circulatory system.
准备方法
合成路线和反应条件: 苯达唑的合成涉及多个步骤。一种常见的方法从O-卤代苯甲酸、无机碱、催化剂、肼类化合物和溶剂开始。将这些物质加入反应器中,在75-110°C下搅拌20-48小时。 然后提取中间产物并用醇洗涤 . 后续步骤包括添加苄基氯、氢氧化钠和水,然后冷却并过滤以获得最终产物 .
工业生产方法: 苯达唑的工业生产遵循类似的合成路线,但经过优化以提高产量和成本效益。 所用原料价格低廉,工艺易于控制,适合大规模生产 .
化学反应分析
反应类型: 苯达唑会发生各种化学反应,包括氧化、还原和取代反应。 其主要作用是抑制蛋白质变性 .
常用试剂和条件: 合成和反应中常用的试剂包括氯乙酰胺、苄基氯、氢氧化钠和氢氧化钾 . 反应通常在20°C至110°C的受控温度下进行 .
主要形成的产物: 苯达唑合成的主要产物是苯达唑本身,它被用于各种药物制剂中 .
相似化合物的比较
属性
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKSPFYVMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23255-99-4 (hydrochloride salt) | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048334 | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bendazac seems to elicit an anticataract action by inhibiting the denaturation of ocular lens proteins, although the precise mechanisms by which this action occurs has not yet been formally elucidated - despite there being many proposed mechanisms. In particular, the denaturation of lens proteins may in part be prevented by inhibiting the binding of certain chemicals like cyanates or sugars and 5-hydroxybendazac - the major metabolite of bendazac - has been shown to be capable of inhibiting the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. Moreover, the apparent ability for administered bendazac to elicit free radical scavenger activities due to interactions with protein molecules suggests that the medication may also be able to prevent the oxidation of lens proteins by free radicals in the development of cataracts. Furthermore, bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins by the saliva, serum, or urine from patients with cataracts following single dose administration and reduce biological liquid oxidant activity (BLOA) in doing so. Otherwise, it is believed that bendazac also possesses non-steroidal anti-inflammatory actions, as well as analgesic, antipyretic, and platelet-inhibitory effects These effects may be accounted for in part by the substance's capability to inhibit prostaglandin synthesis by inhibiting cyclooxygenase activity in converting arachidonic acid to cyclic endoperoxides - the precursors of prostaglandins. | |
| Record name | Bendazac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
20187-55-7 | |
| Record name | Bendazac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bendazac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bendazac's primary mechanism of action is its ability to inhibit protein denaturation. [, , ] This property has been observed both in vitro and in vivo, suggesting its potential therapeutic benefit in conditions associated with protein aggregation and precipitation, such as cataracts. [, ]
ANone: Although the exact mechanism is not fully understood, research suggests that Bendazac interacts directly with protein molecules rather than scavenging free radicals. [] This interaction likely stabilizes the protein structure, preventing its unfolding and subsequent aggregation. []
ANone: By inhibiting protein denaturation, Bendazac has shown potential in mitigating the progression of cataracts. [, , , ] Additionally, it has demonstrated protective effects against diabetic peripheral neuropathy [] and diabetic nephropathy in animal models. [, ]
ANone: Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol. []
ANone: Yes, research has characterized the singlet and triplet states of Bendazac and its analog, Benzydamine, using fluorescence and phosphorescence methods. [] This characterization revealed a shorter triplet state lifetime for these compounds compared to proteins, suggesting a potential mechanism for their photoprotective action. []
ANone: While specific data on material compatibility is limited in the provided research, Bendazac's stability in different formulations, particularly eye drops, has been investigated. [, , , ] These studies focus on developing stable formulations to ensure the drug's efficacy and shelf life.
ANone: The provided research primarily focuses on the pharmacological properties of Bendazac, specifically its anti-denaturation and potential therapeutic applications. There is limited information available on its catalytic properties or applications in catalysis.
ANone: The provided research doesn't delve into computational chemistry studies or QSAR modeling of Bendazac. Further research might explore these areas to optimize its properties or discover novel analogs.
ANone: While the provided research doesn't explicitly explore SAR, it highlights the significance of the lysine salt form of Bendazac (Bendazac Lysine). This salt demonstrates improved absorption compared to the parent compound following oral administration. [, ]
ANone: Several studies have focused on formulating Bendazac, particularly for ophthalmic applications. Researchers have explored using various thickening agents, preservatives, stabilizers, and isotonic agents to enhance its stability, reduce eye irritation, and potentially improve bioavailability. [, , , ]
ANone: The provided research predominantly focuses on the scientific and clinical aspects of Bendazac. Information regarding specific SHE regulations or compliance is limited.
ANone: Bendazac Lysine shows good absorption after oral administration, achieving therapeutic concentrations in various tissues, including the lens. [, ] Research confirms its penetration into the lens using radioassay and HPLC, with concentrations increasing over treatment duration. [] The main metabolite of Bendazac is 5-hydroxybendazac. [, ]
ANone: In vivo studies, primarily in animal models, show that Bendazac exhibits protective effects against cataract progression, diabetic peripheral neuropathy, and diabetic nephropathy. [, , , ] These studies highlight its potential therapeutic benefits in conditions associated with protein denaturation and oxidative stress.
ANone: Researchers have employed various in vitro and in vivo models to assess Bendazac's efficacy:
- Cataract: Researchers used a rabbit model with X-ray-induced cataracts to study Bendazac's effects on lens enzymes involved in glutathione metabolism. [] In vitro studies utilized human lens epithelial cells to assess Bendazac's ability to inhibit their adhesion to intraocular lenses, a crucial factor in preventing secondary cataract formation. []
- Diabetic Peripheral Neuropathy: Studies employed a streptozotocin-induced diabetic rat model to investigate Bendazac's effects on nerve function, blood glucose levels, and oxidative stress markers. []
- Diabetic Nephropathy: A similar streptozotocin-induced diabetic rat model was used to evaluate Bendazac's effects on renal function, oxidative stress markers, and histological changes associated with diabetic nephropathy. [, ]
ANone: Yes, several clinical trials have investigated Bendazac Lysine's efficacy in managing cataracts. [, , , , , , , ] While the number of trials is limited, and methodologies vary, some suggest that Bendazac Lysine might slow down cataract progression and improve visual acuity in specific patient populations.
ANone: The provided research doesn't discuss any known resistance mechanisms to Bendazac or its potential for cross-resistance with other compounds.
ANone: While generally well-tolerated, Bendazac has been associated with some adverse effects. * Gastrointestinal Issues: Dose-related laxative effects and other gastrointestinal disturbances are the most common side effects associated with oral Bendazac. [] * Eye Irritation: Transient burning sensations are commonly reported with topical Bendazac eye drops. [, ]* Hepatotoxicity: Although less frequent, there have been reported cases of potential liver injury attributed to Bendazac Lysine use. [, ]
ANone: Research highlights the development of Bendazac Lysine eye drops as a method for targeted delivery to the eye. [, , , ] These formulations aim to enhance drug retention on the ocular surface, potentially improving its bioavailability to the lens and surrounding tissues.
ANone: The provided research doesn't explicitly explore the use of biomarkers for predicting Bendazac efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area could be valuable.
ANone: Several analytical techniques have been employed to study Bendazac:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is a primary method for quantifying Bendazac and its metabolite, 5-hydroxybendazac, in various biological matrices, including plasma, aqueous humor, and eye drops. [, , , , , , ]
- Spectroscopic Methods: Fluorescence and phosphorescence spectroscopy have been used to characterize the photophysical properties of Bendazac and its analog, Benzydamine. []
- Colorimetric Assays: Researchers have utilized colorimetric assays to quantify protein deposition on contact lenses, evaluating Bendazac's ability to inhibit this process. []
ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of Bendazac. Information regarding its environmental impact and degradation pathways is limited.
ANone: While specific dissolution rate data isn't provided, the research highlights the importance of Bendazac Lysine's improved solubility compared to the parent compound. [] This enhanced solubility is likely a key factor in its favorable pharmacokinetic properties.
ANone: Several studies emphasize the validation of HPLC methods for determining Bendazac and its metabolite in biological samples. These validations typically assess parameters like linearity, accuracy, precision, sensitivity, and specificity to ensure the reliability and reproducibility of the analytical data. [, , , ]
ANone: While not explicitly detailed, the development of various Bendazac formulations, particularly eye drops, underscores the importance of quality control and assurance during manufacturing. [, , , ] These formulations require careful selection of excipients and optimization of manufacturing processes to ensure consistent drug quality, stability, and safety.
ANone: The provided research doesn't offer specific information on Bendazac's potential to induce an immune response or strategies to mitigate immunogenicity.
ANone: The research primarily focuses on Bendazac's pharmacological properties and doesn't provide information about its interactions with drug transporters.
ANone: The research mainly focuses on Bendazac's effects on protein denaturation and doesn't detail its potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research primarily focuses on Bendazac's therapeutic potential and doesn't offer specific information on its biocompatibility or biodegradability.
ANone: The research primarily focuses on the pharmaceutical aspects of Bendazac, and information on its recycling or waste management is limited.
ANone: The research highlights the use of various tools and resources commonly employed in pharmaceutical research, including:
- Animal Models: Researchers utilize animal models, such as rabbits and rats, to study Bendazac's efficacy in various disease models. [, , , ]
- Cell Culture: In vitro studies employ human cell lines, like lens epithelial cells, to investigate Bendazac's effects at a cellular level. []
- Analytical Techniques: Researchers utilize sophisticated analytical techniques, such as HPLC, fluorescence spectroscopy, and colorimetric assays, for characterizing, quantifying, and monitoring Bendazac. [, , , , , , , ]
ANone: The provided research spans several decades, highlighting the evolution of research on Bendazac, from its initial discovery and characterization to exploring its therapeutic potential in various conditions. Key milestones include:
- Initial Discovery and Characterization: Early research focused on understanding Bendazac's chemical properties, anti-denaturation activity, and potential as an anti-inflammatory agent. [, , ]
- Development of Bendazac Lysine: The development of the lysine salt form of Bendazac marked a significant step, leading to improved absorption and bioavailability. [, ]
- Exploration of Therapeutic Applications: Research expanded to investigate Bendazac's potential in treating conditions beyond cataracts, including diabetic peripheral neuropathy and diabetic nephropathy. [, , ]
ANone: The research on Bendazac exemplifies cross-disciplinary collaboration, involving:
- Pharmaceutical Sciences: Focuses on formulating Bendazac into stable and effective drug delivery systems, such as eye drops. [, , , ]
- Pharmacology: Investigates the mechanisms of action, pharmacokinetics, and pharmacodynamics of Bendazac. [, , , , ]
- Analytical Chemistry: Develops and validates analytical methods for quantifying Bendazac and monitoring its levels in biological samples. [, , , ]
- Clinical Research: Conducts clinical trials to evaluate Bendazac's safety and efficacy in human patients. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


